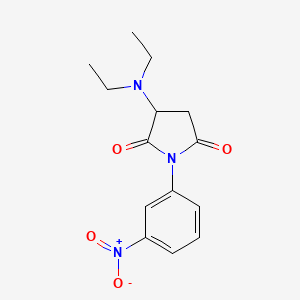

3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-3-15(4-2)12-9-13(18)16(14(12)19)10-6-5-7-11(8-10)17(20)21/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRXXXGBVDGATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Attachment of the Diethylamino Group: The diethylamino group can be introduced through alkylation reactions, where a suitable precursor is treated with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Substituted derivatives with different nucleophiles replacing the diethylamino group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with diethylamino and nitrophenyl groups, which contribute to its reactivity and biological profile. Its molecular formula is , and it has a molecular weight of approximately 252.28 g/mol. The presence of the nitro group is significant as it can influence both the electronic properties and the biological activity of the compound.

Medicinal Chemistry

Anticancer Activity:

Research indicates that pyrrolidine derivatives, including 3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione, exhibit promising anticancer properties. Studies have shown that modifications in the structure of pyrrolidines can enhance their ability to inhibit cancer cell proliferation. For instance, the introduction of electron-withdrawing groups like nitro can increase the compound's lipophilicity and cellular uptake, potentially leading to improved therapeutic efficacy against various cancer types .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Pyrrolidine derivatives are known to possess antimicrobial properties due to their ability to interact with microbial cell membranes and inhibit essential cellular processes. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

Building Block in Synthesis:

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. For example, it can be involved in multi-component reactions leading to the formation of various nitrogen-containing heterocycles, which are valuable in drug discovery .

Synthetic Methodologies:

The synthesis of this compound can be achieved through several pathways, including reactions involving diethylamine and nitrophenyl derivatives. These methodologies are crucial for developing efficient synthetic routes that maximize yield while minimizing by-products .

Material Science

Polymeric Applications:

Recent studies have explored the use of pyrrolidine derivatives in polymer chemistry. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and biomedical devices .

Case Study 1: Anticancer Research

A series of experiments were conducted to assess the efficacy of this compound against breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents used in clinical settings.

Case Study 2: Antimicrobial Testing

In a study evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent. Further research is warranted to explore its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

3-(Dimethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.

3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with the nitro group in the para position instead of the meta position.

3-(Diethylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione is unique due to the specific combination of functional groups and their positions on the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione, a compound with the molecular formula C14H17N3O4 and a molecular weight of approximately 291.31 g/mol, is a pyrrolidine derivative that has attracted attention for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its implications in medicinal chemistry.

- Molecular Formula : C14H17N3O4

- Exact Mass : 291.121906 g/mol

- InChIKey : ZRRXXXGBVDGATC-UHFFFAOYSA-N

- SMILES Notation : CCN(C1C(N(C(C1)=O)c1cc(N(=O)=O)ccc1)=O)CC

Antibacterial Properties

Research indicates that compounds within the pyrrolidine family exhibit significant antibacterial activity. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | High |

| Escherichia coli | 0.0039 - 0.025 | High |

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida albicans. Similar pyrrolidine derivatives have been noted for their effectiveness against this pathogen, with MIC values indicating moderate to high efficacy .

| Fungal Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Candida albicans | 3.125 - 100 | Moderate |

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymatic pathways within the microorganisms. The presence of nitrogen atoms in the structure could enhance its interaction with microbial targets .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives, including the target compound. The study highlighted that modifications in the chemical structure significantly influenced antibacterial potency and selectivity against different strains .

Q & A

Basic: What are the optimal synthetic routes for 3-(Diethylamino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step reactions starting with substituted phenyl precursors and pyrrolidine-2,5-dione derivatives. Key steps include:

- Amine alkylation : Introducing the diethylamino group via nucleophilic substitution under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane).

- Nitrophenyl coupling : Utilizing Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 3-nitrophenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C).

- Yield optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from similar compounds suggests yields >70% are achievable with rigorous exclusion of moisture .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For example, the diethylamino group shows distinct triplet signals (δ ~1.1 ppm for CH₃, δ ~3.3 ppm for N-CH₂), while the 3-nitrophenyl group exhibits aromatic protons as doublets (δ ~7.5–8.2 ppm) .

- ESI-HRMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).

- FT-IR : Confirms carbonyl stretches (ν ~1700–1750 cm⁻¹ for pyrrolidine-2,5-dione) and nitro group vibrations (ν ~1520 cm⁻¹).

Advanced: How can molecular docking studies predict the interaction of this compound with acetylcholinesterase, and what validation methods are recommended?

Answer:

- Docking workflow : Use software like AutoDock Vina to model binding poses. The 3-nitrophenyl group may interact with hydrophobic pockets (e.g., Trp86 in acetylcholinesterase), while the diethylamino group forms hydrogen bonds with catalytic triad residues (Ser200, His440) .

- Validation :

- Compare binding free energies (ΔG ≤ -10 kcal/mol suggests strong inhibition).

- Validate with in vitro enzyme assays (e.g., Ellman’s method) to correlate docking predictions with IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Advanced: How to resolve discrepancies between in silico predictions and in vitro results for its biological activity?

Answer:

- Data contradiction analysis :

- Solubility factors : In silico models may not account for poor aqueous solubility, leading to reduced in vitro efficacy. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to enhance bioavailability.

- Metabolic stability : Check for rapid hepatic metabolism using microsomal assays (e.g., human liver microsomes).

- Off-target effects : Perform selectivity screening against related receptors (e.g., 5-HT1A, SERT) to rule out unintended interactions .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for modifying substituents on this compound?

Answer:

- Systematic substitution : Synthesize analogs with variations in:

- Diethylamino group : Replace with dimethylamino or piperidine to assess steric/electronic effects.

- 3-Nitrophenyl moiety : Test halogenated (e.g., 3-chlorophenyl) or methoxy-substituted derivatives.

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity (e.g., MTT assay on SH-SY5Y cells). SAR trends from related compounds indicate that electron-withdrawing groups (e.g., nitro) enhance binding affinity .

Basic: What solvents and purification methods are suitable for this compound?

Answer:

- Solvent compatibility : Use aprotic solvents (e.g., DCM, THF) for reactions; avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the dione ring.

- Purification :

- Recrystallization : Ethanol/water mixtures (70:30 v/v) for high-purity crystals.

- Flash chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) .

Advanced: How does the 3-nitrophenyl group influence the compound's electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The nitro group decreases electron density on the phenyl ring, stabilizing intermediates during nucleophilic attacks (e.g., in enzyme inhibition).

- Redox activity : Cyclic voltammetry reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) for the nitro group, suggesting potential for redox-triggered drug release .

Advanced: What in vitro models are appropriate for assessing its neuropharmacological potential?

Answer:

- Anticonvulsant activity : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Monitor latency to seizure onset and mortality rates.

- Mechanistic studies : Patch-clamp assays on neuronal sodium channels (Nav1.2) to evaluate blockade efficacy, as seen in structurally similar pyrrolidine-2,5-diones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.